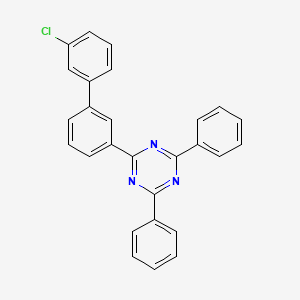

2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(3-chlorophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18ClN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAIMCOMSPMTKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443049-83-9 | |

| Record name | 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine CAS number 1443049-83-9

<Technical Guide: 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine >

An In-Depth Profile for Materials Science and Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS Number: 1443049-83-9), a specialized heterocyclic compound with significant potential in advanced materials and medicinal chemistry. By dissecting its molecular architecture—a π-electron-deficient 1,3,5-triazine core functionalized with bulky aromatic substituents—we elucidate the foundational principles governing its synthesis, physicochemical properties, and applications. This document details a robust, literature-derived synthetic methodology, outlines a comprehensive characterization workflow, and explores its primary application as an electron-transport layer (ETL) material in Organic Light-Emitting Diodes (OLEDs). The guide is intended for researchers and developers seeking to leverage the unique electronic and steric properties of complex triazine derivatives in next-generation technologies.

Molecular Identification and Physicochemical Properties

This compound is a precisely substituted aromatic triazine. The central 1,3,5-triazine ring is known for its electron-deficient nature, which is a critical attribute for applications in organic electronics.[1][2] This core is asymmetrically substituted with two phenyl groups and one 3'-chloro-3-biphenyl group. This substitution pattern provides high thermal stability and modulates the molecule's electronic properties and solid-state morphology.[3]

Table 1: Compound Identification and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | [3] |

| CAS Number | 1443049-83-9 | [3][4] |

| Molecular Formula | C₂₇H₁₈ClN₃ | [5][6] |

| Molecular Weight | 419.91 g/mol | [4][7] |

| Appearance | White to off-white or light yellow crystalline powder | [3][5] |

| Melting Point | 192–196°C | [8] |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water | [3] |

| Purity (Typical) | >98.0% (HPLC) | [5] |

| Thermal Stability | Decomposes >300°C |[3] |

Synthesis Pathway and Experimental Protocol

The synthesis of asymmetrically substituted 2,4,6-triaryl-1,3,5-triazines is most effectively achieved through a controlled, stepwise approach. The two primary strategies are the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or the cross-cyclotrimerization of distinct nitrile precursors.[9][10] The latter is often preferred for achieving complex, non-symmetric structures and offers good atom economy.[9][11]

The proposed synthesis for this molecule involves a catalyzed cross-cyclotrimerization of two nitrile species: Benzonitrile and the more complex 3-(3'-chlorobiphenyl)carbonitrile . This method allows for the formation of the triazine ring with the desired substituents in a controlled manner.[11]

Proposed Synthetic Scheme

Caption: Proposed synthesis via nitrile cyclotrimerization.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for nitrile cyclotrimerization.[9][11]

-

Reactor Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add 3-(3'-chlorobiphenyl)carbonitrile (1 equivalent) and benzonitrile (2.1 equivalents). Dissolve the solids in a suitable anhydrous solvent (e.g., 1,2-dichlorobenzene).

-

Catalyst Addition: Slowly add triflic acid (0.1 equivalents) to the stirred solution at room temperature. Causality Note: Triflic acid acts as a potent Lewis acid to activate the nitrile groups, forming a nitrilium salt intermediate that initiates the cyclization cascade. Anhydrous conditions are critical to prevent hydrolysis of the catalyst and reactants.[11]

-

Reaction: Heat the mixture to reflux (approx. 180°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the acid. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a crystalline solid.[12]

Core Application: Organic Electronics

The molecular structure of this compound makes it an excellent candidate for use in organic electronic devices, particularly as an electron-transport or host material in OLEDs.[3][4][13]

Mechanistic Insights:

-

Electron-Deficient Core: The 1,3,5-triazine ring is inherently electron-deficient due to the three electronegative nitrogen atoms. This property facilitates the injection and transport of electrons, a key requirement for ETL and host materials.[1][2]

-

High Triplet Energy: The rigid, aromatic structure contributes to a high triplet energy level. When used as a host material in phosphorescent OLEDs (PhOLEDs), this high triplet energy prevents quenching of the phosphorescent dopant, leading to higher device efficiency.[2]

-

Morphological Stability: The bulky and non-planar biphenyl and phenyl substituents disrupt intermolecular packing (π-π stacking). This creates a stable amorphous film, which is crucial for device longevity and prevents performance degradation.[2]

-

Tunable Properties: The presence of a chlorine atom on the biphenyl moiety allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling better energy-level alignment with adjacent layers in an OLED stack.[4]

Role in an OLED Device

Caption: Role as an Electron-Transport/Host Layer in an OLED.

Quality Control and Characterization Workflow

Validation of the compound's identity and purity is paramount. A multi-technique approach ensures a comprehensive and self-validating system.

Standard Characterization Protocol

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for ≥98.5%.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence and integration of protons on the aromatic rings. The complex splitting patterns in the aromatic region (typically 7.0-9.0 ppm) can verify the specific substitution pattern.

-

¹³C NMR: Identifies all unique carbon environments, including the characteristic chemical shifts of the triazine ring carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight. The isotopic pattern will clearly show the presence of a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1).

-

Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[8]

Characterization Workflow Diagram

Caption: Standard quality control workflow for compound validation.

Potential in Medicinal Chemistry

While the primary documented application is in materials science, the 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[10][14][15] The lipophilic biphenyl substituent could enhance membrane permeability, while the specific chlorine substitution could influence metabolic stability and receptor binding. Further screening of this compound in biological assays (e.g., kinase inhibition, cytotoxicity assays) is a logical avenue for future drug discovery research.[15][16]

References

-

A Comparative Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines. (2025). Benchchem. 9

-

Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. MDPI. 17

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. (2022). MDPI.

-

The Role of Triazine Derivatives in Advanced Organic Electronics. OLED Intermediate Supplier. 18

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI.

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed.

-

High-Performance Triazine Derivative for Advanced Material Applications. NINGBO INNO PHARMCHEM CO.,LTD. 3

-

Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. International Journal of Advanced Chemistry Research. 12

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PubMed.

-

One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. (2014). The Journal of Organic Chemistry.

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). MDPI.

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Institutes of Health (PMC).

-

Synthesis and antibacterial activity of 2,4,6-tri substituted s-triazines. (2025). ResearchGate.

-

Synthesis and structural characterization of a highly substituted triazine ring comprising a sterically flexible methylene linker and coordinating substituents. (2017). Semantic Scholar.

-

Cas No.1443049-83-9 2-(3'-Chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine. Arborpharmchem. 4

-

Safety Data Sheet - this compound. (2023). TCI Chemicals.

-

Triazines For Semiconductors. Alfa Chemistry.

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Semantic Scholar.

-

CAS 1443049-83-9. Sciedco.

-

2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS 864377-31-1. Watson International.

-

Custom Synthesis at ChemHub. ChemHub.

-

2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine. CymitQuimica.

-

2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.

-

2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5... Smolecule.

-

This compound. CymitQuimica.

-

1443049-83-9. Sigma-Aldrich.

-

2-(3'-Chloro[1,1′-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine. Lumora Chemicals.

-

This compound 1443049-83-9. TCI Chemicals.

-

2-(3"-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. SDS Management Software.

-

Building Blocks For Organic Semiconductor. Scribd.

Sources

- 1. mdpi.com [mdpi.com]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemhub.com [chemhub.com]

- 7. 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine [cymitquimica.com]

- 8. Buy 2-(3'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine | 1443049-84-0 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistryjournals.net [chemistryjournals.net]

- 13. watson-int.com [watson-int.com]

- 14. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]

- 15. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. soc.chim.it [soc.chim.it]

- 18. nbinno.com [nbinno.com]

synthesis route for 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

An In-Depth Technical Guide to the Synthesis of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound, a complex heterocyclic compound with significant potential in materials science, particularly as an electron-transport layer (ETL) material in Organic Light-Emitting Diode (OLED) devices.[1] We will delineate a robust two-part synthetic strategy, commencing with the palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the pivotal 3'-chlorobiphenyl-3-carbonitrile intermediate, followed by the acid-catalyzed co-cyclotrimerization with benzonitrile to yield the final triazine derivative. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the experimental choices, ensuring both reproducibility and a deeper mechanistic understanding.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif in both medicinal chemistry and materials science.[2][3] Its planar, electron-deficient aromatic system allows for extensive functionalization at the 2, 4, and 6 positions, enabling the precise tuning of electronic, optical, and biological properties.[4][5] Symmetrically and asymmetrically substituted triazines have found applications as herbicides, pharmaceuticals, and advanced organic materials.[6][7] The target molecule, this compound, combines the electronic characteristics of the triazine core with a sterically demanding and electronically modified biphenyl substituent, making it a compound of interest for advanced material applications where thermal stability and specific electronic properties are paramount.[1]

Strategic Retrosynthetic Analysis

A logical and efficient synthesis of an asymmetrically substituted triazine requires a convergent approach. The core of our strategy is to first construct the complex biphenyl side chain and then incorporate it into the triazine ring.

A retrosynthetic breakdown of the target molecule leads to two primary precursors for the triazine core: benzonitrile and the key intermediate, 3'-chlorobiphenyl-3-carbonitrile. The latter can be disconnected at the biaryl bond, suggesting a cross-coupling reaction between a 3-cyanophenyl unit and a 3-chlorophenyl unit. The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of the required boronic acid and aryl halide precursors.[8][9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 3-Bromobenzonitrile | 6952-59-6 | 182.02 | 10.0 | 1.0 |

| 3-Chlorophenylboronic acid | 63503-60-6 | 156.37 | 12.0 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.3 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30.0 | 3.0 |

| Toluene | 108-88-3 | - | 80 mL | - |

| Ethanol | 64-17-5 | - | 20 mL | - |

| Water | 7732-18-5 | - | 20 mL | - |

Procedure:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), 3-chlorophenylboronic acid (1.88 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol). [10][11]2. Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add the solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL) to the flask.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the stirring mixture. The color should change, often to a yellow or dark brown.

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 3'-chlorobiphenyl-3-carbonitrile as a white to off-white solid.

Part II: Synthesis of this compound

Principle & Rationale: Co-cyclotrimerization of Nitriles

The formation of the 1,3,5-triazine ring is achieved through the acid-catalyzed cyclotrimerization of nitriles. [12]To synthesize an asymmetrically substituted triazine like the target molecule, a controlled cross-cyclotrimerization is necessary. [13]By using a stoichiometric excess of the less sterically hindered and more reactive benzonitrile relative to the 3'-chlorobiphenyl-3-carbonitrile, we can statistically favor the formation of the desired 2,4-diphenyl-6-(substituted)triazine product. Strong acids, such as triflic acid or gaseous HCl in an anhydrous solvent, act as catalysts by protonating the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by another nitrile molecule. This process continues in a stepwise manner to form a linear intermediate that finally cyclizes and aromatizes to the stable triazine ring.

Experimental Protocol: Triazine Formation

Materials & Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 3'-Chlorobiphenyl-3-carbonitrile | 135339-44-3 | 213.66 | 5.0 | 1.0 |

| Benzonitrile | 100-47-0 | 103.12 | 15.0 | 3.0 |

| Trifluoromethanesulfonic acid (TfOH) | 1493-13-6 | 150.08 | 7.5 | 1.5 |

| 1,2-Dichloroethane (DCE) | 107-06-2 | - | 50 mL | - |

Procedure:

-

Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3'-chlorobiphenyl-3-carbonitrile (1.07 g, 5.0 mmol) and benzonitrile (1.55 g, 1.53 mL, 15.0 mmol) in anhydrous 1,2-dichloroethane (50 mL).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.13 g, 0.66 mL, 7.5 mmol) dropwise via syringe. Caution: Triflic acid is highly corrosive.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir at this temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitriles and the formation of the product.

-

Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and brine.

-

Isolation & Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) or by flash column chromatography to yield the pure this compound. [14]

Characterization and Purity Assessment

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the correct substitution pattern on the triazine and biphenyl rings.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=N stretching of the triazine ring.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and Cl, providing further evidence of purity and structural integrity. [6]* High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be ≥98.5% for material science applications. [1] Expected Physicochemical Properties: [1]* Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); insoluble in water.

-

Melting Point: Approximately 215–220°C.

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for this compound. The strategy hinges on two high-yielding and robust reactions: a Suzuki-Miyaura coupling to assemble the key biphenyl nitrile intermediate, followed by an acid-catalyzed co-cyclotrimerization to construct the final triazine product. The protocols provided are designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive methods for purification and characterization. This pathway offers a logical and scalable approach for researchers requiring access to this and structurally related asymmetric 1,3,5-triazines for applications in materials science and other advanced fields.

References

-

Pinner triazine synthesis. Wikipedia. Available from: [Link]

-

Purification and isolation of newly-synthesized triazine derivatives. Methodical letter. Available from: [Link]

-

Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. Available from: [Link]

-

Pinner Triazine Synthesis. The Merck Index. Available from: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. Journal of Advanced Scientific Research. Available from: [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. Available from: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available from: [Link]

- Separation of triazine derivatives enantiomers using tartaric acid. Google Patents.

-

Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available from: [Link]

-

Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. ResearchGate. Available from: [Link]

-

One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Available from: [Link]

-

triazines - manufacturing, technology, patents, companies. Primary Information Services. Available from: [Link]

-

synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. ResearchGate. Available from: [Link]

-

High-Performance Triazine Derivative for Advanced Material Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. Google Patents.

-

2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. MySkinRecipes. Available from: [Link]

-

Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. PubMed. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available from: [Link]

-

Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. Available from: [Link]

-

New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives. National Institutes of Health. Available from: [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. National Institutes of Health. Available from: [Link]

-

Suzuki cross-coupling reaction. Chem Help ASAP on YouTube. Available from: [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. Available from: [Link]

-

3-Chlorobiphenyl. PubChem. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. MDPI. Available from: [Link]

-

3-Chlorobiphenyl. NIST WebBook. Available from: [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides. Green Chemistry (RSC Publishing). Available from: [Link]

-

A new strategy for the synthesis of polychlorinated biphenyl metabolites. PubMed. Available from: [Link]

- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Google Patents.

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. sciensage.info [sciensage.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 6952-59-6: 3-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. soc.chim.it [soc.chim.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Predicted Molecular Structure and Properties of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

Abstract

This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and potential applications of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. This compound, characterized by its unique assembly of a 1,3,5-triazine core, two phenyl substituents, and a 3'-chlorobiphenyl moiety, is of significant interest to researchers in materials science and drug discovery. This document outlines a plausible synthetic pathway, predicts its spectral characteristics, and explores its potential in Organic Light-Emitting Diodes (OLEDs) and as a scaffold for novel therapeutics. All protocols and structural analyses are grounded in established chemical principles and data from closely related analogues, providing a robust predictive framework for future research and development.

Introduction: The Scientific Merit of Asymmetrically Substituted Triazines

The 1,3,5-triazine ring is a nitrogen-rich heterocycle that serves as a versatile scaffold in both materials science and medicinal chemistry. Its electron-deficient nature, coupled with the ability to form a rigid, planar core, imparts valuable electronic and structural properties to its derivatives.[1] When asymmetrically substituted, as in the case of this compound, a unique combination of properties emerges. The biphenyl group enhances π-conjugation, which is crucial for charge transport in electronic devices, while the triazine core can modulate electron affinity and molecular packing.[2] In the realm of drug discovery, the triazine scaffold is a "privileged structure," appearing in numerous approved drugs and clinical candidates for a wide range of diseases, including cancer.[3][4] The introduction of a chlorobiphenyl substituent can influence the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions, making it an attractive candidate for targeted therapies.[5]

This guide will provide a comprehensive overview of this compound, a compound at the intersection of these exciting fields. We will delve into its molecular architecture, propose a detailed synthetic protocol, and predict its key analytical signatures. Furthermore, we will explore its potential applications, supported by data from analogous compounds and established structure-activity relationships.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by the central 1,3,5-triazine ring, to which two phenyl groups and one 3-(3'-chlorophenyl)phenyl group are attached. The IUPAC name for this compound is 2-(3'-chloro-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of the target molecule is presented in Table 1.

| Property | Predicted/Known Value | Source |

| Molecular Formula | C₂₇H₁₈ClN₃ | [6] |

| Molecular Weight | 419.91 g/mol | [6] |

| CAS Number | 1443049-83-9 | [7] |

| Appearance | White to off-white crystalline powder | Predicted |

| Melting Point | ~192-196 °C | [8] |

| Solubility | Soluble in chlorinated solvents (e.g., DCM, chloroform), THF, and DMF; Insoluble in water. | Predicted |

| Thermal Stability | High, characteristic of triazine derivatives | Predicted |

Predicted 3D Molecular Geometry

While no experimental crystal structure data is currently available for this compound, its three-dimensional geometry can be predicted using computational modeling. The central 1,3,5-triazine ring is expected to be largely planar. The phenyl and biphenyl substituents will be twisted out of the plane of the triazine ring to minimize steric hindrance. The dihedral angle between the two phenyl rings of the biphenyl moiety will also be non-zero, a common feature of biphenyl systems.[9]

Figure 1: 2D representation of the molecular structure.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process. This involves the initial synthesis of the 3-bromo-3'-chlorobiphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by the construction of the triazine ring through a reaction with benzamidine.

Step 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex.[10][11]

Figure 2: Workflow for the synthesis of the biphenyl intermediate.

Protocol:

-

To an oven-dried round-bottom flask, add 1-bromo-3-iodobenzene (1.0 equiv), 3-chlorophenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-3'-chlorobiphenyl.

Step 2: Triazine Ring Formation

The 1,3,5-triazine ring can be constructed via the cyclotrimerization of nitriles or the reaction of amidines with appropriate precursors. A plausible route involves the reaction of the Grignard reagent derived from 3-bromo-3'-chlorobiphenyl with 2,4-dichloro-6-phenyl-1,3,5-triazine, followed by reaction with a phenyl Grignard reagent. A more direct, albeit potentially lower-yielding, one-pot synthesis would involve the reaction of the appropriate amidines. A well-established method for synthesizing 2,4,6-trisubstituted-1,3,5-triazines is the reaction of an amidine hydrochloride with an alcohol, catalyzed by copper(II) acetate.[12]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. 1,3,5-Triazine, 2,4,6-triphenyl- [webbook.nist.gov]

- 9. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine in various organic solvents. Given the limited publicly available quantitative data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter. For a complex organic molecule such as this compound, understanding its solubility is paramount for a multitude of applications, including:

-

Organic Synthesis: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity.[1] As a substituted triazine, its synthesis likely involves nucleophilic substitution reactions where solvent polarity and the ability to dissolve reactants are key.[2][3]

-

Materials Science: This compound is identified as a small molecule semiconductor building block.[4] The ability to form uniform thin films from solution is directly dependent on its solubility in appropriate organic solvents, impacting the performance of organic electronic devices.

-

Pharmaceutical Development: In drug discovery and formulation, solubility governs a compound's bioavailability and the feasibility of developing liquid dosage forms. While this specific compound's application is primarily in materials science, the principles are transferable.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 1443049-83-9 | [5][6][7] |

| Molecular Formula | C₂₇H₁₈ClN₃ | [5][7] |

| Molecular Weight | 419.91 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 194°C - 220°C (conflicting data) | [5][7][8] |

| Qualitative Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); Insoluble in water. | [5] |

The structure of this compound, characterized by a π-electron-deficient 1,3,5-triazine core and bulky, nonpolar biphenyl and phenyl substituents, suggests a preference for organic solvents over polar, protic solvents like water.[1][9] The principle of "like dissolves like" is a guiding tenet; the large nonpolar surface area will favor interactions with solvents of similar character.[10]

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice energy of the solid and the energy required to create a cavity in the solvent.

Factors influencing the solubility of triazine derivatives include:

-

Solvent Polarity: The polarity of the solvent will significantly impact its ability to interact with the polar and nonpolar regions of the triazine derivative.[11]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy.[10]

-

Purity of the Compound: Impurities can alter the measured solubility.[11]

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11][12] The following protocol provides a step-by-step guide for its implementation.

Experimental Workflow Diagram

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Detailed Protocol

Materials:

-

This compound (purity ≥98%)

-

A range of analytical grade organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Toluene, Acetone, Ethyl Acetate, Methanol, Acetonitrile, Heptane)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process has reached equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Take a known volume of the filtered saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.[13]

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Presentation

The obtained solubility data should be presented in a clear and comparative manner.

Tabulated Solubility Data

| Solvent | Chemical Class | Polarity Index | Solubility at 25°C (mg/mL) |

| Heptane | Aliphatic, Nonpolar | 0.1 | [Experimental Value] |

| Toluene | Aromatic, Nonpolar | 2.4 | [Experimental Value] |

| Dichloromethane | Halogenated | 3.1 | [Experimental Value] |

| Tetrahydrofuran (THF) | Ether, Aprotic Polar | 4.0 | [Experimental Value] |

| Ethyl Acetate | Ester, Aprotic Polar | 4.4 | [Experimental Value] |

| Acetone | Ketone, Aprotic Polar | 5.1 | [Experimental Value] |

| Acetonitrile | Nitrile, Aprotic Polar | 5.8 | [Experimental Value] |

| Dimethylformamide (DMF) | Amide, Aprotic Polar | 6.4 | [Experimental Value] |

| Methanol | Alcohol, Protic Polar | 5.1 | [Experimental Value] |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Solvent-Solute Interaction Logic

Caption: Predicted relationship between molecular properties and solvent interactions.

Conclusion and Future Directions

This guide has outlined a systematic approach to determining and understanding the solubility of this compound in organic solvents. By employing the isothermal shake-flask method and considering the physicochemical properties of the compound, researchers can generate a comprehensive solubility profile. This data is invaluable for optimizing reaction conditions, developing solution-based processing techniques for materials science applications, and advancing our understanding of solute-solvent interactions. Further studies could investigate the temperature dependence of solubility to determine the thermodynamics of dissolution for this compound in various solvents.

References

- Solubility of Things. (n.d.). 1,3,5-Triazine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance Triazine Derivative for Advanced Material Applications.

- Solubility of Things. (n.d.). Atrazine.

- CymitQuimica. (n.d.). 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine.

- PMC. (n.d.). Triazine: An Important Building Block of Organic Materials for Solar Cell Application.

- ResearchGate. (n.d.). Solubility of triazine reactive disperse dyes in supercritical CO2: Experiments and modeling.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Lab Pro. (n.d.). 2-(4'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, 200MG.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TCI Chemicals. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2025, October 16). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1443049-83-9 | TCI AMERICA [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-(3'-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine [cymitquimica.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. labproinc.com [labproinc.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine, a complex heterocyclic compound with significant potential in materials science and pharmaceutical development. The inherent thermal stability of the 1,3,5-triazine core, augmented by its aryl substituents, makes this class of molecules suitable for applications requiring high-temperature processing and long-term stability. This document details the synthesis, analytical methodologies for thermal characterization, and expected thermal behavior of the title compound, drawing upon data from structurally analogous triazine derivatives.

Introduction: The Significance of Thermal Stability in Advanced Triazine Derivatives

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of functional materials and pharmacologically active agents. The inherent aromaticity and nitrogen-rich structure of the triazine ring contribute to its notable thermal and chemical robustness. When further functionalized with bulky and stable aryl groups, such as phenyl and chlorobiphenyl moieties, the resulting derivatives are anticipated to exhibit enhanced thermal stability. This property is critical for applications in organic electronics, where materials must withstand high-temperature deposition processes, and in pharmaceuticals, where stability impacts shelf-life and formulation.

This guide focuses on this compound, a molecule whose thermal properties are of significant interest. Understanding the thermal decomposition profile is paramount for defining its processing window and predicting its long-term performance in various applications.

Synthesis of this compound

The synthesis of asymmetrically substituted 1,3,5-triazines typically proceeds via a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride precursor.[1][2][3][4][5] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different aryl groups.

A plausible synthetic pathway for this compound would involve the following conceptual steps:

-

Monosubstitution: Reaction of cyanuric chloride with a phenylating agent (e.g., a Grignard reagent or through a Friedel-Crafts reaction) to yield 2-chloro-4,6-diphenyl-1,3,5-triazine.

-

Disubstitution: Subsequent reaction of the dichlorinated intermediate with a second equivalent of the phenylating agent under more forcing conditions to yield 2-chloro-4,6-diphenyl-1,3,5-triazine.

-

Final Substitution: The final chlorine atom is then substituted with the 3'-chlorobiphenyl-3-yl moiety, likely via a Suzuki or similar cross-coupling reaction, to yield the target compound.

The purification of the final product is typically achieved through recrystallization or column chromatography to ensure high purity for subsequent thermal analysis.

Figure 1: Conceptual synthetic pathway for this compound.

Methodologies for Thermal Analysis

The thermal stability of this compound is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a material.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The temperature of maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG).

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating and Cooling Program: The sample is typically subjected to a heat-cool-heat cycle. For example, heating from room temperature to a temperature above its melting point, cooling at a controlled rate, and then reheating. A typical heating rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

Thermal Properties and Discussion

While specific experimental data for this compound is not publicly available, its thermal behavior can be reliably inferred from its constituent parts and structurally similar compounds.

Melting Point and Physical Properties

The melting point of the parent compound, 2,4,6-triphenyl-1,3,5-triazine, is in the range of 232-235 °C.[6] The introduction of the larger and more rigid 3'-chlorobiphenyl-3-yl group is expected to increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions. A commercially available sample of the title compound has a reported melting point of 215–220°C.

Thermal Stability

The thermal stability of 1,3,5-triazine derivatives is generally high due to the aromaticity of the triazine ring. The presence of multiple aryl substituents further enhances this stability. For instance, a structurally similar compound, 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine, has been reported to show no weight loss up to 380 °C in TGA measurements.[7] This suggests that the onset of decomposition for this compound is likely to be in a similar or even higher temperature range. The chlorine atom on the biphenyl group is not expected to significantly decrease the thermal stability. In some cases, halogen substitution can even enhance thermal stability.[8]

Table 1: Expected Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Onset Decomposition Temperature (TGA, °C) |

| 2,4,6-Triphenyl-1,3,5-triazine | 232-235[6] | > 350 (estimated) |

| 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | Not Reported | ~380[7] |

| This compound | 215-220 | > 380 (Predicted) |

Decomposition Pathway

The thermal decomposition of aryl-substituted 1,3,5-triazines in an inert atmosphere is expected to proceed through the cleavage of the bonds between the triazine ring and the aryl substituents, followed by the fragmentation of the triazine ring itself at higher temperatures.[1] The s-triazine ring system is known to be very stable, resisting decomposition up to high temperatures.[9] The initial decomposition products are likely to be aromatic nitriles and other fragments from the substituents. At very high temperatures, the triazine ring can decompose to form nitrogen gas and carbonaceous char.

Conclusion

This compound is a highly stable organic molecule. Based on the analysis of its structural components and data from analogous compounds, it is predicted to have a high melting point and an onset of thermal decomposition well above 380 °C. This exceptional thermal stability makes it a promising candidate for applications in high-performance materials and as a robust scaffold in drug discovery. The methodologies of TGA and DSC are essential for the precise determination of its thermal properties, providing crucial data for its successful implementation in various advanced technologies.

References

- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- MDPI. (2021). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2006). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides.

- ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

- Sigma-Aldrich. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine.

- MDPI. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.

- MDPI. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.

- Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.).

- Semantic Scholar. (1998).

Sources

- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction Mechanism of 1,3,5-Trinitro-s-triazine (RDX) Deciphered by Density Functional Theory. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 2,4,6-Triphenyl-1,3,5-triazine 98 493-77-6 [sigmaaldrich.com]

- 7. Synthesis and Application of Dimeric 1,3,5-Triazine Ethers as Hole-Blocking Materials in Electroluminescent Devices | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Senior Scientist's Guide to the HPLC Purity Analysis of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

This technical guide provides a comprehensive framework for the development, validation, and execution of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine. The content herein is curated for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.

Introduction

This compound is a complex organic molecule with potential applications in materials science and as a pharmaceutical intermediate.[1][2][3] For these applications, purity is not merely a quality metric; it is a critical parameter that directly influences performance, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task, offering the high resolution necessary to separate the main component from structurally similar process impurities and potential degradants.[4][5][6]

This guide will walk through the logical steps of method development, present a detailed and validated protocol, and discuss the rigorous validation process required to prove the method is fit for its intended purpose, all grounded in internationally recognized guidelines.

Part 1: Foundational Strategy: HPLC Method Development

The development of a robust HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties.[5] The target molecule is a large, non-polar, aromatic compound, which makes it an ideal candidate for reversed-phase HPLC.[1][7]

Column Selection: The Core of the Separation

The stationary phase is the most critical decision in method development.[8]

-

Rationale: Given the hydrophobic nature of the triazine derivative, a reversed-phase column is the logical choice.[7][9] A C18 (Octadecylsilane) stationary phase provides strong hydrophobic interactions, ensuring adequate retention of the main analyte and its likely non-polar impurities.[9][10]

-

Expert Insight: While a C18 column is a standard starting point, for molecules with extensive aromaticity like this one, a Biphenyl or Phenyl-Hexyl phase could offer alternative selectivity.[11][12] These phases provide pi-pi interactions in addition to hydrophobic ones, which can be advantageous for separating impurities with subtle differences in their aromatic systems. For this guide, we will proceed with a C18 column due to its versatility and robustness.[13]

-

Column Dimensions: A standard analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) offers a good balance of efficiency, resolution, and backpressure for routine analysis.[8]

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition dictates the elution strength and selectivity of the separation.

-

Solvent Choice: A mixture of an aqueous phase and a polar organic solvent is used in reversed-phase chromatography. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and different selectivity.[14] The aqueous phase will be purified water.

-

Gradient Elution: Due to the complexity of the sample and the likelihood of impurities with a wide range of polarities, a gradient elution is necessary.[6] This involves changing the mobile phase composition during the run, starting with a higher aqueous content to retain polar impurities and gradually increasing the organic content to elute the main peak and any highly non-polar impurities.

-

pH and Buffers: For neutral compounds like this compound, pH control is less critical. However, adding a small amount of an acidifier like 0.1% formic acid to the mobile phase is a common practice to improve peak shape and ensure consistent chromatography by suppressing the ionization of any residual silanol groups on the silica-based column.[13][15]

Detector Selection: Visualizing the Results

-

Rationale: The extensive conjugation in the triazine and biphenyl rings suggests strong ultraviolet (UV) absorbance.[5] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the ideal choice. It not only quantifies the analyte but also provides UV spectra for all peaks. This is invaluable for peak tracking during method development and for assessing peak purity by comparing spectra across a single peak.

-

Wavelength Selection: The optimal wavelength for detection is chosen at the absorbance maximum (λmax) of the main component to ensure the highest sensitivity. An initial scan of the analyte standard across the UV range (e.g., 200-400 nm) will reveal its λmax. For many triazine compounds, a wavelength around 220-250 nm is effective.[16]

Part 2: The Protocol: A Validated Method in Practice

This section details the finalized experimental conditions and procedures.

Instrumentation and Reagents

-

Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD/PDA).

-

Reagents:

-

Acetonitrile (HPLC grade or higher)

-

Water (Type I, 18.2 MΩ·cm)

-

Formic Acid (LC-MS grade)

-

This compound Reference Standard (of known purity)

-

Optimized Chromatographic Conditions

All quantitative data and experimental parameters are summarized for clarity.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 60% B; 2-20 min: 60% to 95% B; 20-25 min: 95% B; 25.1-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 240 nm (or determined λmax) with DAD spectral acquisition from 200-400 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile |

Standard and Sample Preparation

-

Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

-

Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Acetonitrile.

-

Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is mandated by regulatory bodies and pharmacopeias like the USP.[17][18][19] The SST is performed by making five replicate injections of the Working Standard solution.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[20] |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness.[21] |

| Repeatability (%RSD) | RSD for peak area and retention time ≤ 2.0% | Demonstrates the precision of the system over a short period.[20][21] |

Part 3: Ensuring Reliability: Method Validation per ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The framework provided by the International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard.[22][23][24][25]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that there is no interference at the retention time of the main peak in a blank (diluent) injection and by assessing peak purity using the DAD.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value. It is assessed by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically required to be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by analyzing six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The results are statistically compared to assess the method's ruggedness.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[26][27][28] Often determined as the concentration that yields a signal-to-noise ratio of 3:1.[28]

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[26][29][30] Often determined as the concentration that yields a signal-to-noise ratio of 10:1.[27]

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Part 4: Visualizing the Process

Diagrams help clarify complex workflows and logical relationships within the analytical process.

Caption: Workflow for HPLC Method Development and Validation.

Caption: Routine Purity Analysis and Reporting Workflow.

Part 5: Data Analysis and Reporting

The purity of the sample is typically calculated using the area percent normalization method. This assumes that all impurities have a similar detector response to the main component at the chosen wavelength.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

The final report should include a representative chromatogram, a table summarizing the results for all detected peaks (retention time, peak area, area %), and a statement of the calculated purity against the specification (e.g., ≥98.5%).[1]

References

- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- <621> CHROMATOGRAPHY. U.S. Pharmacopeia.

- Determine limits of detection LOD and limits of quantification LOQ. MicroSolv Technology Corporation.

- What Are LOD and LOQ in HPLC Methods?. Altabrisa Group.

-

What do Limit of Detection and Limit of Quantitation mean? . YouTube. Available from: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. Available from: [Link]

-

Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. Available from: [Link]

-

〈621〉 Chromatography . BioGlobaX. Available from: [Link]

-

System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . YouTube. Available from: [Link]

-

Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]

-

Quality Guidelines . ICH. Available from: [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. Available from: [Link]

-

VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available from: [Link]

-

High-Performance Triazine Derivative for Advanced Material Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. Available from: [Link]

-

What is meant by the limit of detection and quantification (LOD / LOQ)? . Lösungsfabrik. Available from: [Link]

-

Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method . ResearchGate. Available from: [Link]

-

Computer-Assisted Method Development for Small and Large Molecules . LCGC International. Available from: [Link]

-

System Suitability for USP Methods - USP's Future Expectations . gmp-compliance.org. Available from: [Link]

-

Selecting the Right Column for Your Reversed Phase Method . Phenomenex Blog. Available from: [Link]

-

Scaling Small Molecule Purification Methods for HPLC . Agilent. Available from: [Link]

-

HPLC Column Selection Guide . Chromtech. Available from: [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. Available from: [Link]

-

System Suitability in HPLC Analysis . Pharmaguideline. Available from: [Link]

-

HPLC Column Selection: Core to Method Development (Part I) . Welch Materials, Inc. Available from: [Link]

-

Chromatographic methods for analysis of triazine herbicides . PubMed. Available from: [Link]

-

General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Available from: [Link]

-

HPLC Column Selection Guide . SCION Instruments. Available from: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson . Bioanalysis Zone. Available from: [Link]

-

Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection . Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lumorachemicals.com [lumorachemicals.com]

- 4. <621> CHROMATOGRAPHY [drugfuture.com]

- 5. pharmasalmanac.com [pharmasalmanac.com]

- 6. bioglobax.com [bioglobax.com]

- 7. HPLC Column Selection Guide [scioninstruments.com]

- 8. chromtech.net.au [chromtech.net.au]

- 9. glsciencesinc.com [glsciencesinc.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. phenomenex.com [phenomenex.com]

- 12. welch-us.com [welch-us.com]

- 13. Developing HPLC Methods [sigmaaldrich.com]

- 14. agilent.com [agilent.com]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. academic.oup.com [academic.oup.com]

- 17. youtube.com [youtube.com]

- 18. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

- 20. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 21. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 24. starodub.nl [starodub.nl]

- 25. database.ich.org [database.ich.org]

- 26. altabrisagroup.com [altabrisagroup.com]

- 27. youtube.com [youtube.com]

- 28. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]

- 29. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]

- 30. researchgate.net [researchgate.net]

Navigating the Frontiers of Material Science: A Technical Guide to the Safe Handling and Application of 2-(3'-Chloro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of materials science and drug discovery, novel compounds with unique photophysical and potential biological properties are of paramount importance. One such molecule is 2-(3'-Chloro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9), a substituted triazine derivative that has garnered interest for its applications in Organic Light-Emitting Diodes (OLEDs) and as a potential scaffold in medicinal chemistry. Its complex aromatic structure, comprising a central triazine ring flanked by phenyl and chlorobiphenyl substituents, gives rise to its distinct electronic properties.

This guide, intended for laboratory personnel, provides a comprehensive overview of the chemical safety, handling, and disposal of this compound. Given the limited availability of specific toxicological data for this exact molecule, this document draws upon information from structurally related compounds and established principles of chemical safety to provide a robust framework for its safe utilization in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 1443049-83-9 | |

| Molecular Formula | C₂₇H₁₈ClN₃ | |

| Appearance | White to yellow solid | |

| Solubility | Insoluble in water. Soluble in solvents like toluene. | |

| Density | ~1.227 g/cm³ (calculated) |

Hazard Identification and GHS Classification

Presumptive GHS Classification:

Based on data for analogous compounds, 2-(3'-Chloro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine should be handled as a compound that may cause:

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.

Pictogram:

Caption: GHS07 - Exclamation Mark

Signal Word: Warning

Precautionary Statements:

-

P264 : Wash skin thoroughly after handling.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352 : IF ON SKIN: Wash with plenty of water.

-

P332 + P313 : If skin irritation occurs: Get medical advice/attention.

-

P337 + P313 : If eye irritation persists: Get medical advice/attention.

-

P362 + P364 : Take off contaminated clothing and wash it before reuse.

Toxicological Profile: An Evidence-Based Approach